Cas no 1251565-59-9 (N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide)

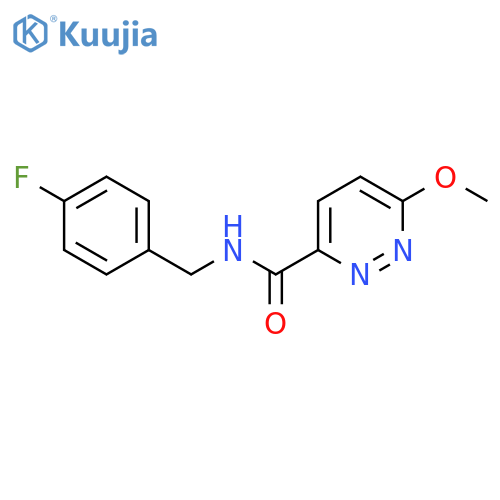

1251565-59-9 structure

商品名:N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide

N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide

- 1251565-59-9

- SR-01000926817

- AKOS024531892

- N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide

- N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide

- SR-01000926817-1

- F6090-0158

-

- インチ: 1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18)

- InChIKey: YNYMLFMOWYZOFV-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)CNC(C1=CC=C(N=N1)OC)=O

計算された属性

- せいみつぶんしりょう: 261.09135480g/mol

- どういたいしつりょう: 261.09135480g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 296

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 64.1Ų

N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6090-0158-100mg |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 100mg |

$372.0 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-30mg |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-20μmol |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-1mg |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 1mg |

$81.0 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-5μmol |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-50mg |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 50mg |

$240.0 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-75mg |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 75mg |

$312.0 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-10μmol |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-20mg |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 20mg |

$148.5 | 2023-09-09 | ||

| Life Chemicals | F6090-0158-2μmol |

N-[(4-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide |

1251565-59-9 | 2μmol |

$85.5 | 2023-09-09 |

N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1251565-59-9 (N-(4-fluorophenyl)methyl-6-methoxypyridazine-3-carboxamide) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬